2-Benzhydrylpiperidine hydrochloride
Overview
Description
2-Diphenylmethylpiperidine hydrochloride, commonly known as desoxypipradrol, is a stimulant compound developed by the pharmaceutical company Ciba in the 1950s. It acts as a norepinephrine-dopamine reuptake inhibitor, which means it prevents the reuptake of these neurotransmitters, thereby increasing their levels in the brain. This compound is structurally related to pipradrol and methylphenidate, both of which are known for their psychostimulatory effects .
Mechanism of Action
- The primary target of 2-Benzhydrylpiperidine hydrochloride is the histamine H1 receptor . These receptors are found in various tissues, including respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system (CNS) neurons.
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
2-Benzhydrylpiperidine hydrochloride acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . This means it interacts with the transport proteins that reuptake norepinephrine and dopamine into presynaptic neurons after their release. By inhibiting this reuptake, it increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling .
Cellular Effects
The increase in norepinephrine and dopamine levels in the synaptic cleft caused by this compound can have various effects on cellular processes. For instance, it can influence cell signaling pathways related to these neurotransmitters, potentially affecting processes like gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the transport proteins responsible for the reuptake of norepinephrine and dopamine . This binding inhibits the reuptake process, leading to an increase in the levels of these neurotransmitters in the synaptic cleft .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylmethylpiperidine hydrochloride typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the diphenylmethyl group: This step involves the reaction of the piperidine ring with a diphenylmethyl halide under basic conditions.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 2-Diphenylmethylpiperidine hydrochloride are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Diphenylmethylpiperidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield fully saturated compounds .
Scientific Research Applications
2-Diphenylmethylpiperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its effects on neurotransmitter levels and its potential use in treating neurological disorders.
Medicine: Research is ongoing into its potential use as a treatment for conditions such as attention deficit hyperactivity disorder and narcolepsy.
Industry: It is used in the development of new psychostimulant drugs and in forensic toxicology for the detection of designer drugs
Comparison with Similar Compounds
2-Diphenylmethylpiperidine hydrochloride is similar to several other compounds, including:
Pipradrol: Both compounds are norepinephrine-dopamine reuptake inhibitors, but pipradrol has a shorter duration of action.
Methylphenidate: Also a norepinephrine-dopamine reuptake inhibitor, methylphenidate is commonly used to treat attention deficit hyperactivity disorder and has a more predictable pharmacokinetic profile.
2-Diphenylmethylpyrrolidine: This compound is structurally similar and also acts as a norepinephrine-dopamine reuptake inhibitor
The uniqueness of 2-Diphenylmethylpiperidine hydrochloride lies in its long duration of action and high lipophilicity, which allows it to remain active in the body for extended periods .
Properties
IUPAC Name |
2-benzhydrylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N.ClH/c1-3-9-15(10-4-1)18(16-11-5-2-6-12-16)17-13-7-8-14-19-17;/h1-6,9-12,17-19H,7-8,13-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTADPDIPKMRRQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680905 | |
Record name | 2-(Diphenylmethyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5807-81-8 | |
Record name | 2-(Diphenylmethyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5807-81-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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